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Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in

fructose metabolism. Its pivotal role places it at the nexus of nutrient sensing and pathological

states arising from excessive fructose consumption. The enzyme exists as two primary

isoforms, KHK-C and KHK-A, with distinct kinetic properties and tissue distribution, leading to

divergent physiological and pathological functions. KHK-C, the high-affinity isoform found

predominantly in the liver, kidney, and small intestine, is the primary driver of rapid fructose

clearance. This rapid, unregulated phosphorylation of fructose can lead to ATP depletion, uric

acid production, and the generation of lipogenic substrates, directly contributing to metabolic

diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.

Conversely, the low-affinity KHK-A isoform has been implicated in non-canonical, pro-

proliferative signaling in cancer. This guide provides a comprehensive technical overview of

KHK's function, its role in disease pathogenesis, and its emergence as a critical therapeutic

target for metabolic and oncologic indications.

The Fructolytic Pathway
Unlike glycolysis, which is tightly regulated at the level of phosphofructokinase, fructolysis

bypasses this key checkpoint. Fructose is primarily metabolized in the liver via a three-step

pathway initiated by KHK.
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Phosphorylation: KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-

1-phosphate (F1P).[1][2] This step is rapid and irreversible, trapping fructose metabolites

within the cell.

Cleavage: Aldolase B cleaves F1P into two triose-phosphate intermediates:

dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3][4]

Glycolytic Entry: DHAP enters the glycolytic pathway directly. Glyceraldehyde is

phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which then also

enters the glycolytic/gluconeogenic pathway.[2][5]

The rapid flux of fructose through this pathway provides abundant substrate for both glycogen

synthesis and, more pathologically, de novo lipogenesis (DNL).[5]
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Preparation

Reaction & Detection

1. Prepare Lysate
or Recombinant Enzyme

3. Mix Enzyme + Substrate
Incubate 60 min @ RT

2. Prepare Substrate
(Fructose + ATP)

4. Add ADP-Glo™ Reagent
(Stops reaction, depletes ATP)

Incubate 40 min @ RT

5. Add Kinase Detection Reagent
(Converts ADP -> ATP)

Incubate 30-60 min @ RT

6. Read Luminescence

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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